4-Octylphenol physicochemical properties and environmental fate
4-Octylphenol physicochemical properties and environmental fate
An In-depth Technical Guide to the Physicochemical Properties and Environmental Fate of 4-Octylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and environmental fate of 4-octylphenol, a compound of significant interest due to its widespread industrial use and environmental presence. This document distinguishes between the two primary isomers, 4-n-octylphenol and 4-tert-octylphenol (B29142), presenting their properties in clearly structured tables for comparative analysis. Detailed experimental methodologies based on internationally recognized guidelines are provided, alongside visualizations of key environmental processes to support research and development activities.
Physicochemical Properties
The physicochemical properties of 4-octylphenol are crucial for understanding its behavior in both biological and environmental systems. These properties differ between the linear (n-) and tertiary (tert-) isomers.
Data Summary
The following tables summarize the key physicochemical properties for 4-n-octylphenol and 4-tert-octylphenol.
Table 1: Physicochemical Properties of 4-n-Octylphenol (CAS: 1806-26-4)
| Property | Value | Unit |
| Molecular Formula | C₁₄H₂₂O | - |
| Molecular Weight | 206.32 | g/mol |
| Melting Point | 44-45 | °C |
| Boiling Point | 280 | °C |
| Water Solubility | Insoluble | - |
| Vapor Pressure | 0.000098 | mmHg |
| Log Kₒw (Octanol-Water Partition Coefficient) | 5.3 | - |
Table 2: Physicochemical Properties of 4-tert-Octylphenol (CAS: 140-66-9)
| Property | Value | Unit |
| Molecular Formula | C₁₄H₂₂O | - |
| Molecular Weight | 206.32 | g/mol |
| Melting Point | 79-82 | °C |
| Boiling Point | 280-283 | °C |
| Water Solubility | 19 | mg/L |
| Vapor Pressure | 0.21 | Pa at 20°C |
| Log Kₒw (Octanol-Water Partition Coefficient) | 4.12 | - |
Experimental Protocols
The determination of these physicochemical properties follows standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
The water solubility of a substance is its saturation mass concentration in water at a given temperature. Two common methods are employed depending on the expected solubility.
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Flask Method (for solubilities > 10⁻² g/L):
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An excess amount of the test substance is added to a flask containing purified water.
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The flask is agitated at a constant temperature (typically 20 ± 0.5 °C) to facilitate dissolution.
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The mixture is allowed to stand to reach equilibrium, ensuring that a saturated solution is in contact with the undissolved substance.
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The solution is then centrifuged or filtered to separate the aqueous phase from the undissolved solid.
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The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method (e.g., HPLC, GC).
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Column Elution Method (for solubilities < 10⁻² g/L):
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A column is packed with an inert support material coated with the test substance.
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Water is passed through the column at a slow, constant rate.
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The eluate is collected in fractions, and the concentration of the test substance in each fraction is determined.
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A plateau in the concentration of successive fractions indicates that saturation has been reached, and this concentration is taken as the water solubility.
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Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature. The dynamic (Cottrell's method) is one of the described methods.
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Dynamic Method (Cottrell's Method):
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The test substance is heated in a boiler, and the boiling temperature is measured at a specific applied pressure.
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A Cottrell pump is used to spray the boiling liquid onto the bulb of a thermometer or temperature sensor to ensure temperature equilibrium between the liquid and vapor phases.
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The external pressure is varied, and the corresponding boiling temperatures are recorded.
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The vapor pressure of the substance at a given temperature is equal to the applied external pressure when the substance is boiling.
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The n-octanol-water partition coefficient (Kₒw) is a measure of a chemical's lipophilicity and is determined by measuring its distribution between n-octanol and water.
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Shake Flask Method:
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A solution of the test substance in either n-octanol or water is prepared.
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A known volume of this solution is placed in a vessel with a known volume of the other immiscible solvent (water or n-octanol, respectively). The n-octanol and water used are pre-saturated with each other.
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For ionizable substances, a buffer solution with a pH at least one unit away from the pKa is used to ensure the substance is in its non-ionized form.
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The vessel is shaken to facilitate the partitioning of the substance between the two phases until equilibrium is reached.
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The mixture is then centrifuged to ensure complete separation of the two phases.
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The concentration of the test substance in both the n-octanol and water phases is determined using a suitable analytical method.
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The Kₒw is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Kₒw).
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Environmental Fate
The environmental fate of 4-octylphenol is governed by a combination of transport and transformation processes, including biodegradation, photodegradation, and bioaccumulation.
Biodegradation
Biodegradation is a primary pathway for the removal of 4-octylphenol from the environment.
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Aerobic Degradation: Under aerobic conditions, the degradation rate of 4-tert-octylphenol is significantly higher than under anaerobic conditions.[1] The optimal pH for aerobic degradation in granular sludge has been reported to be around 9.[2]
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Anaerobic Degradation: Anaerobic degradation also occurs, with an optimal pH of approximately 7 in granular sludge.[2] The degradation rate is generally slower compared to aerobic processes.[1]
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Factors Influencing Biodegradation: The initial concentration of 4-octylphenol can impact the degradation rate, with higher concentrations potentially leading to slower degradation.[2] The presence of other organic compounds, such as yeast extract or phenol, can enhance the biodegradation of 4-t-octylphenol, particularly under aerobic conditions.[2]
Photodegradation
Photodegradation, or photolysis, is another important transformation process for 4-octylphenol in the aquatic environment, particularly in the presence of photosensitizers.
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Mechanism: The photodegradation of 4-tert-octylphenol can be promoted by the presence of Fe(III) under UV irradiation (e.g., at 365 nm) or simulated solar light.[3] This process involves the generation of hydroxyl radicals, which are highly reactive and can oxidize the 4-octylphenol molecule.[3]
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Degradation Products: One of the identified photooxidation products of 4-tert-octylphenol is 4-tert-octyl catechol.[3]
Bioaccumulation
The potential for 4-octylphenol to bioaccumulate in organisms is a significant environmental concern.
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Bioaccumulation Potential: The high octanol-water partition coefficient (log Kₒw) of both 4-n-octylphenol and 4-tert-octylphenol (5.3 and 4.12, respectively) indicates a high potential for bioaccumulation in the fatty tissues of organisms.
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Bioconcentration Factor (BCF): Measured bioconcentration factor (BCF) values for 4-tert-octylphenol in fish are in the range of a few hundred, with some estimates around 600, confirming its moderate to high bioaccumulation potential.[4]
Environmental Fate Pathways Diagram
The following diagram illustrates the key environmental fate pathways of 4-octylphenol.
Experimental Workflows
The following diagrams illustrate the logical workflow for determining the key physicochemical properties as described in the OECD guidelines.
Workflow for Water Solubility Determination (OECD 105)
